molecular formula C13H24O B8484034 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- CAS No. 72230-90-1

2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl-

Cat. No. B8484034
CAS RN: 72230-90-1
M. Wt: 196.33 g/mol
InChI Key: SENDFKGNJBUEOA-UHFFFAOYSA-N
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Patent
US04231940

Procedure details

A solution of 500 grams of alpha-n-butyl-4,6-dimethyl-3-cyclohexene methanol, 600 grams of sulfuric acid, 1400 grams of water and 500 grams of isopropyl alcohol is heated at reflux for 14 hours. The reaction mass is cooled, diluted with 1500 ml of H2O and 200 ml of toluene. The aqueous layer is discarded and the organic layer is washed twice with water, neutralizing with aqueous sodium hydroxide on the second wash. Distillation through a 1.5"×12" Goodloe column affords 351 grams of 3-n-butyl-1,5-dimethyl-2-oxabicyclo[2.2.2]octane (b.p. 90° C., 3 mm Hg pressure).
Name
alpha-n-butyl-4,6-dimethyl-3-cyclohexene methanol
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1400 g
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]([CH:7]1[CH:12]([CH3:13])[CH2:11][C:10]([CH3:14])=[CH:9][CH2:8]1)[OH:6])[CH2:2][CH2:3][CH3:4].S(=O)(=O)(O)O.C(O)(C)C>O.C1(C)C=CC=CC=1>[CH2:1]([CH:5]1[CH:7]2[CH2:8][CH2:9][C:10]([CH3:14])([CH2:11][CH:12]2[CH3:13])[O:6]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
alpha-n-butyl-4,6-dimethyl-3-cyclohexene methanol
Quantity
500 g
Type
reactant
Smiles
C(CCC)C(O)C1CC=C(CC1C)C
Name
Quantity
600 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
500 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
1400 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
1500 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is cooled
WASH
Type
WASH
Details
the organic layer is washed twice with water
DISTILLATION
Type
DISTILLATION
Details
Distillation through a 1.5"×12" Goodloe column

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1OC2(CC(C1CC2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 351 g
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.